2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide
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Overview
Description
2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is an organic compound characterized by its complex aromatic structure. It is primarily used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide typically involves the sulfonation of 2,4,6-trimethylbenzenesulfonyl chloride with 2-methyl-4-nitroaniline. The reaction is carried out in the presence of a base, such as pyridine, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation processes using automated reactors. The reaction conditions are optimized for yield and purity, often involving continuous monitoring and adjustment of temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form sulfonic acids or other derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens or alkylating agents are employed under specific conditions to achieve the desired substitution.
Major Products
The major products formed from these reactions include various sulfonamide derivatives, which can be further utilized in different chemical processes or research applications.
Scientific Research Applications
2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is used in several scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-trimethylbenzenesulfonamide
- N-(2-methyl-4-nitrophenyl)benzenesulfonamide
- 2,4,6-trimethyl-N-(4-nitrophenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide is unique due to the presence of both the trimethyl and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18N2O4S |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2,4,6-trimethyl-N-(2-methyl-4-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C16H18N2O4S/c1-10-7-12(3)16(13(4)8-10)23(21,22)17-15-6-5-14(18(19)20)9-11(15)2/h5-9,17H,1-4H3 |
InChI Key |
SSUSNGSBZONHCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |
Origin of Product |
United States |
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